molecular formula C18H35N3O4 B1674818 Trileucine CAS No. 10329-75-6

Trileucine

Cat. No. B1674818
CAS RN: 10329-75-6
M. Wt: 357.5 g/mol
InChI Key: DNDWZFHLZVYOGF-UHFFFAOYSA-N
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Description

Trileucine is a molecule with the formula C18H35N3O4 . It is a tripeptide composed of three leucine residues . This compound is used in the preparation of dry powders suitable for inhalation via spray drying of a wide range of drugs .


Synthesis Analysis

This compound’s low aqueous solubility enables the formation of low-density corrugated particles and promotes the formation of this compound-coated spray-dried particles, resulting in superior aerosol performance .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an average mass of 357.488 Da and a Monoisotopic mass of 357.262756 Da .


Chemical Reactions Analysis

This compound is surface active and promotes the formation of spray-dried powders with a reduced cohesiveness as demonstrated by a decrease in the measured surface energy which correlates with an observed improvement in aerosol performance .


Physical And Chemical Properties Analysis

The glass transition of spray-dried this compound is dependent on the pH and can be correlated with the proportion of the anion, cation, and zwitterion concentration in solution. This compound glass transition is relatively high (approximately 104°C) enabling long-term room temperature stability .

Scientific Research Applications

Aerosol Performance and Stability Enhancement

Trileucine has been studied for its role in improving the aerosol performance and stability of spray-dried powders for inhalation. These powders are used in medicinal aerosols, and the chemical and physical stability of the particles is crucial. This compound, in this context, has been found to be effective in the preparation of dry powders suitable for inhalation, catering to a wide range of drugs including asthma therapeutics and anti-infectives. The unique properties of this compound, such as its glass transition temperature and solubility, contribute to the formation of low-density particles and superior aerosol performance. The use of this compound in this manner is significant in manufacturing stable and effective aerosol medications (Lechuga-Ballesteros et al., 2008).

Enhancing Dispersibility of Inhalable Microparticles

Another application of this compound in scientific research is its use as a dispersibility enhancer for spray-dried inhalable microparticles. Research has delved into the formation characteristics of this compound-containing spray-dried microparticles, especially for pulmonary delivery. This compound has shown to significantly affect the morphology of spray-dried particles due to early phase separation, playing a pivotal role in creating particles with enhanced dispersibility. Such findings have implications in the design and production of effective inhalable drug delivery systems (Ordoubadi et al., 2021).

Interaction with Metal Surfaces

This compound's interaction with metal surfaces has also been a subject of study. Research exploring the adsorption phases and behavior of tripeptides, including tri-l-leucine, on metal surfaces like copper under ultrahigh vacuum conditions, has provided insights into the bonding and organizational dynamics of these peptides. This research is fundamental in understanding the chemical properties of tripeptides and their potential applications in various fields, including materials science and nanotechnology (Barlow et al., 2001).

Radiosensitization and Cancer Therapy

In the realm of cancer therapy, this compound derivatives such as Triapine have been extensively investigated for their role as radiosensitizers. Triapine, a ribonucleotide reductase inhibitor, has been shown to enhance the radiosensitivity of tumor cells both in vitro and in vivo. This effect is suggested to involve an inhibition of DNA repair, making Triapine a promising agent in cancer treatment, particularly in combinationwith radiation therapy. Studies have explored its use in various cancer types, including pancreas cancer and ovarian cancer, revealing its potential to improve treatment outcomes (Barker et al., 2006), (Lin et al., 2012).

Enhancing Enzymatic Efficiency

The potential of this compound derivatives to enhance enzymatic efficiency has also been explored. For instance, studies on leucine dehydrogenase, an enzyme involved in the asymmetric reduction of certain compounds, have demonstrated that mutations can increase its efficiency and coenzyme affinity. This research holds significance for the industrial synthesis of chiral intermediates and may contribute to the development of more efficient biocatalysts (Zhou et al., 2021).

Studying Ribonucleotide Reductase Inhibition

Finally, this compound derivatives like Triapine have been central to studies focusing on ribonucleotide reductase inhibition. Such studies have not only enhanced the understanding of the enzyme's role in DNA synthesis and cell growth control but have also led to the development of novel anticancer strategies. These inhibitors, by impacting the key pathways in DNA synthesis, present a promising approach in cancer chemotherapy (Shao et al., 2006).

Mechanism of Action

Trileucine, also known as H-LEU-LEU-LEU-OH, l-leucyl-l-leucyl-l-leucine, or Leu-Leu-Leu, is a compound that has been studied for its unique properties in the field of pharmaceuticals, particularly in the formulation of inhalable aerosols .

Target of Action

Instead, it is used as an excipient in pharmaceutical formulations, particularly in the preparation of dry powders suitable for inhalation . It is used to enhance the performance and stability of these formulations .

Mode of Action

This compound’s mode of action is primarily physical rather than biochemical. It is surface-active and promotes the formation of spray-dried powders with reduced cohesiveness . This is demonstrated by a decrease in the measured surface energy, which correlates with an observed improvement in aerosol performance . Additionally, this compound competes with proteins on the air/water interface, resulting in an additional depression of surface tension in solution, which correlates with a decreased denaturation and aggregation in the solid state .

Biochemical Pathways

By enhancing the dispersibility and stability of inhalable aerosols, this compound ensures that the active pharmaceutical ingredients reach their intended targets in the body more effectively .

Pharmacokinetics

For example, by improving the dispersibility of inhalable aerosols, this compound can enhance the absorption and bioavailability of the drugs delivered through this route .

Result of Action

The primary result of this compound’s action is the improved performance and stability of inhalable aerosols . This includes superior aerosol performance, long-term room temperature stability, and decreased denaturation and aggregation in the solid state . These properties can enhance the effectiveness of the drugs delivered through this route.

Action Environment

The action of this compound can be influenced by environmental factors. For example, the glass transition of spray-dried this compound is dependent on the pH and can be correlated with the proportion of the anion, cation, and zwitterion concentration in solution . Its low aqueous solubility enables the formation of low-density corrugated particles and promotes the formation of this compound coated spray-dried particles . These properties make this compound particularly useful in the formulation of inhalable aerosols, where the particles must be chemically and physically stable .

Future Directions

The use of Trileucine in the preparation of dry powders for inhalation has been established in recent years. The main aim has been to produce powders that can be easily dispersed to form an aerosol, without the use of a carrier, to enable the delivery of pharmaceuticals into the lung for local or systemic absorption into the human body .

Biochemical Analysis

Biochemical Properties

Trileucine plays a significant role in biochemical reactions, particularly in the stabilization and delivery of biologics. It is known for its surface-active properties, which promote the formation of spray-dried powders with reduced cohesiveness and improved aerosol performance . This compound interacts with various biomolecules, including proteins and peptides, by competing with them at the air/water interface, leading to a decrease in surface tension and preventing denaturation and aggregation . This interaction is crucial for maintaining the stability and efficacy of therapeutic proteins and peptides.

Cellular Effects

This compound influences various cellular processes, particularly in the context of pulmonary delivery. It enhances the dispersibility of inhalable microparticles, which can improve the delivery of drugs to the lungs . This compound’s surface activity and ability to form a protective shell around particles help maintain the stability and bioavailability of the delivered compounds. This compound also affects cell signaling pathways and gene expression by modulating the interactions between biomolecules at the cellular level .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It forms a monomolecular layer on the surface of droplets during spray drying, reducing surface energy and promoting the formation of low-density, corrugated particles . This compound’s low aqueous solubility and high glass transition temperature contribute to its ability to stabilize biologics and enhance their aerosol performance . Additionally, this compound competes with proteins at the air/water interface, reducing surface tension and preventing protein denaturation and aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and ability to maintain the bioactivity of biologics have been demonstrated in various studies. For instance, this compound has been shown to improve the stability of spray-dried bacteriophages, maintaining their biological activity over extended periods . The compound’s high glass transition temperature and low aqueous solubility contribute to its long-term stability and effectiveness in preserving the bioactivity of therapeutic agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can enhance the dispersibility and stability of inhalable microparticles at relatively low concentrations The specific dosage effects and potential toxicities at higher doses have not been extensively studied

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the stabilization and delivery of biologics. Its interactions with enzymes and cofactors during the spray drying process help maintain the stability and bioactivity of therapeutic agents . This compound’s low aqueous solubility and high glass transition temperature enable the formation of stable, low-density particles that enhance the bioavailability of delivered compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interactions with transporters and binding proteins. Its surface-active properties and ability to form protective shells around particles facilitate its distribution and localization within target tissues . This compound’s low aqueous solubility and high glass transition temperature also contribute to its ability to maintain the stability and bioavailability of delivered compounds .

Subcellular Localization

This compound’s subcellular localization is influenced by its surface-active properties and interactions with biomolecules. It is primarily localized at the air/water interface during the spray drying process, where it forms a protective shell around particles . This localization helps maintain the stability and bioactivity of delivered compounds, preventing denaturation and aggregation

properties

{ "Design of the Synthesis Pathway": "Trileucine can be synthesized using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Leu-OH", "Boc-Leu-OH", "t-Boc-Leu-OH", "HBTU", "HOBt", "DIPEA", "DMF", "DCM", "TFA", "DIEA", "piperidine" ], "Reaction": [ "1. Deprotection of Fmoc group of Fmoc-Leu-OH using piperidine in DMF", "2. Coupling of Boc-Leu-OH with Fmoc-deprotected Leu using HBTU, HOBt, and DIPEA in DMF", "3. Deprotection of Boc group of Boc-Leu-Leu-OH using TFA in DCM", "4. Coupling of t-Boc-Leu-OH with Boc-deprotected Leu-Leu using HBTU, HOBt, and DIEA in DMF", "5. Deprotection of t-Boc group of t-Boc-Leu-Leu-Leu-OH using TFA in DCM", "6. Purification of crude product using HPLC to obtain pure Trileucine" ] }

CAS RN

10329-75-6

Molecular Formula

C18H35N3O4

Molecular Weight

357.5 g/mol

IUPAC Name

2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C18H35N3O4/c1-10(2)7-13(19)16(22)20-14(8-11(3)4)17(23)21-15(18(24)25)9-12(5)6/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25)

InChI Key

DNDWZFHLZVYOGF-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)[O-])[NH3+]

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

LLL

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Leu-Leu-Leu
leucyl-leucyl-leucine
trileucine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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